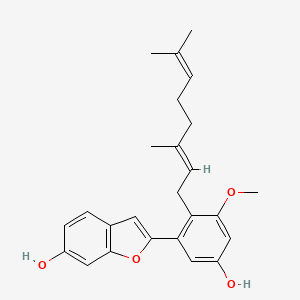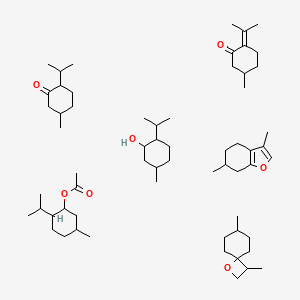
Aceite de menta piperita
Descripción general
Descripción
3,7-dimethyl-1-oxaspiro[3Mentha piperita . This oil is renowned for its invigorating scent and myriad therapeutic properties. Historically, peppermint oil has been used in various cultures for its medicinal benefits, including ancient Greek, Roman, and Egyptian civilizations . Today, it is widely utilized in aromatherapy, personal care products, and as a natural remedy for various ailments .
Aplicaciones Científicas De Investigación
3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one has a wide range of scientific research applications:
Chemistry: Used as a natural solvent and in the synthesis of menthol derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential in treating irritable bowel syndrome, headaches, and respiratory conditions .
Industry: Utilized in the production of cosmetics, food flavorings, and cleaning products.
Mecanismo De Acción
Target of Action
Peppermint oil, extracted from the stem, leaves, and flowers of the Mentha piperita plant, contains several active constituents, including menthol, menthone, cineol, and several other volatile oils . The primary targets of peppermint oil are believed to be transient receptor potential cation channels and G-protein coupled receptors . These receptors play a crucial role in various physiological processes, including pain sensation, inflammation, and the regulation of body temperature .
Mode of Action
Peppermint oil interacts with its targets, leading to a variety of changes. For instance, menthol, a major component of peppermint oil, binds to the TRPM8 receptors, causing them to open and allow an influx of positively charged ions, particularly calcium and sodium, into the nerve cells . This interaction results in the characteristic cooling sensation associated with peppermint oil. Furthermore, peppermint oil exhibits antimicrobial, antifungal, and anti-viral properties, often targeting obligate and facultative anaerobes and enteric pathogens .
Biochemical Pathways
Peppermint oil affects several biochemical pathways. It has been suggested that the G-protein coupled receptor signaling process, related to the cyclic nucleotide second messenger and activated by phospholipase C, might be responsible for the effectiveness of peppermint oil . Additionally, the oil’s constituents are involved in the modulation of various metabolic reactions, including the mevalonic acid, methylerythritol, malonic acid, and DOXP pathways .
Pharmacokinetics
Peppermint oil is relatively rapidly absorbed after oral administration and is mainly eliminated via the bile. The major biliary metabolite is menthol glucuronide, which undergoes enterohepatic circulation . Enteric-coated formulations of peppermint oil have been developed to bypass the upper gastrointestinal tract unmetabolized, thereby facilitating its effect in the lower gastrointestinal tract without effects in the upper tract .
Result of Action
The action of peppermint oil leads to several molecular and cellular effects. It has been shown to inhibit the growth of both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, it has been found to increase the cellular concentrations of glutathione in H2O2-treated cells, suggesting enhanced endogenous antioxidant defense .
Action Environment
The biosynthesis and yield of essential oils, including peppermint oil, are regulated by various environmental factors such as light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations . These factors also significantly impact the chemical nature and stability of essential oil components . For instance, long days, high photon flux density, and high night temperatures for one month resulted in the highest oil yield in peppermint plants .
Análisis Bioquímico
Biochemical Properties
Peppermint oil plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, menthol, a major component of peppermint oil, is known to interact with transient receptor potential cation channel subfamily M member 8 (TRPM8), a protein involved in cold sensation . This interaction leads to the activation of TRPM8, resulting in a cooling sensation. Additionally, menthol can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic transmission, which has implications for cognitive function.
Cellular Effects
Peppermint oil exerts various effects on different cell types and cellular processes. In neuronal cells, menthol can modulate ion channels, leading to changes in cell signaling pathways and neurotransmitter release . In immune cells, peppermint oil has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . Furthermore, peppermint oil can influence gene expression by modulating transcription factors and signaling pathways involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of peppermint oil involves several binding interactions and enzyme modulations. Menthol, for example, binds to and activates TRPM8 channels, leading to an influx of calcium ions and subsequent cellular responses . Additionally, menthol can inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase, thereby modulating neurotransmission and inflammatory responses . These interactions highlight the multifaceted nature of peppermint oil’s molecular actions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of peppermint oil can vary over time. Studies have shown that peppermint oil is relatively stable under controlled conditions, but its constituents can degrade over time when exposed to light, heat, or air . Long-term exposure to peppermint oil in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, although the potency may decrease with prolonged use . These findings underscore the importance of proper storage and handling of peppermint oil to maintain its efficacy.
Dosage Effects in Animal Models
The effects of peppermint oil in animal models are dose-dependent. At low doses, peppermint oil has been shown to exhibit analgesic and anti-inflammatory properties . At higher doses, it can cause adverse effects such as gastrointestinal discomfort and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity. These findings highlight the need for careful dosage considerations in therapeutic applications of peppermint oil.
Metabolic Pathways
Peppermint oil is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. Menthol, for instance, is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of menthol glucuronide and other metabolites . These metabolic processes can influence the bioavailability and efficacy of peppermint oil. Additionally, peppermint oil can affect metabolic flux by modulating the activity of enzymes involved in lipid and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, peppermint oil is transported and distributed through various mechanisms. Menthol, a lipophilic compound, can easily diffuse across cell membranes and accumulate in lipid-rich regions . Transporters such as P-glycoprotein may also play a role in the cellular uptake and efflux of peppermint oil constituents . The distribution of peppermint oil within tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of peppermint oil and its constituents can impact their activity and function. Menthol, for example, can localize to the plasma membrane and interact with ion channels and receptors . Additionally, post-translational modifications such as phosphorylation can influence the targeting and function of peppermint oil constituents within specific cellular compartments . Understanding the subcellular localization of peppermint oil is crucial for elucidating its mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one is primarily obtained through a process called steam distillation . Freshly harvested peppermint leaves and stems are subjected to high temperatures and steam, which helps release the aromatic compounds. The steam containing these compounds is then condensed back into a liquid, separating the essential oil from the water .
Industrial Production Methods
In industrial settings, the production of peppermint oil follows a similar steam distillation process but on a larger scale. The quality of the oil can be influenced by factors such as the temperature and duration of distillation, as well as the condition of the peppermint leaves. Industrial production ensures a consistent and high yield of peppermint oil, which is essential for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one undergoes various chemical reactions, including oxidation , reduction , and substitution . The primary components of peppermint oil, such as menthol and menthone, are involved in these reactions .
Common Reagents and Conditions
Oxidation: Menthol can be oxidized to menthone using oxidizing agents like potassium permanganate.
Reduction: Menthone can be reduced back to menthol using reducing agents such as sodium borohydride.
Substitution: Menthol can undergo substitution reactions with halogens under specific conditions
Major Products Formed
Oxidation: Menthone
Reduction: Menthol
Substitution: Halogenated menthol derivatives
Comparación Con Compuestos Similares
3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one is often compared with other mint oils such as spearmint oil and cornmint oil . While all these oils share similar properties, peppermint oil is distinguished by its higher menthol content, which gives it a stronger and more intense aroma. Spearmint oil contains carvone, which provides a milder and sweeter profile, whereas cornmint oil has a similar composition to peppermint oil but with slightly different concentrations of menthol and menthone .
List of Similar Compounds
- Spearmint oil
- Cornmint oil
- Menthol
- Menthone .
3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one’s unique composition and versatile applications make it a valuable compound in various fields, from medicine to industry. Its distinct menthol content sets it apart from other mint oils, providing a range of therapeutic benefits and uses.
Propiedades
IUPAC Name |
3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2.C10H18O.C10H14O.C10H20O.C10H18O.C10H16O/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13;1-8-3-5-10(6-4-8)9(2)7-11-10;1-7-3-4-9-8(2)6-11-10(9)5-7;3*1-7(2)9-5-4-8(3)6-10(9)11/h8-9,11-12H,5-7H2,1-4H3;8-9H,3-7H2,1-2H3;6-7H,3-5H2,1-2H3;7-11H,4-6H2,1-3H3;7-9H,4-6H2,1-3H3;8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRBDFLQKBVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(CO2)C.CC1CCC(C(C1)O)C(C)C.CC1CCC(C(C1)OC(=O)C)C(C)C.CC1CCC(C(=O)C1)C(C)C.CC1CCC2=C(C1)OC=C2C.CC1CCC(=C(C)C)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H108O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oils, peppermint | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
1 volume in 5 volumes of 70% ethanol at 20 °C., Very slightly soluble in water | |
| Record name | PEPPERMINT OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.896-0.908 @ 25 deg/25 °C | |
| Record name | PEPPERMINT OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to pale yellow-greenish liquid | |
CAS No. |
8006-90-4 | |
| Record name | Oils, peppermint | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, peppermint | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEPPERMINT OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




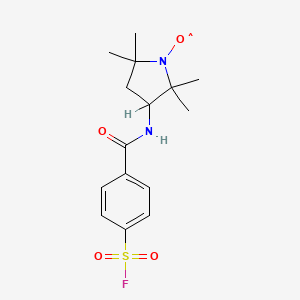
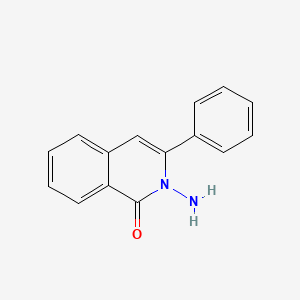
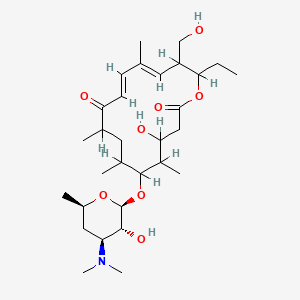
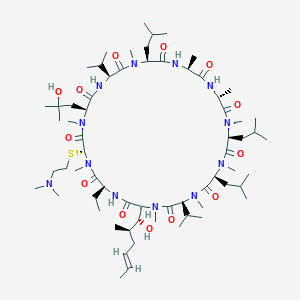
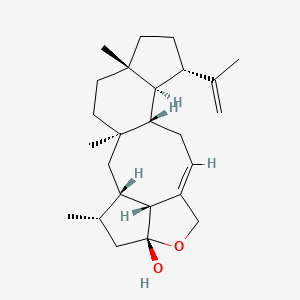

![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)
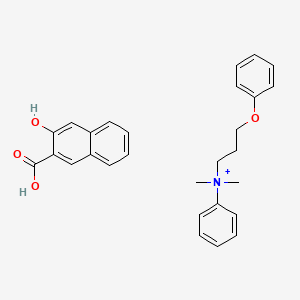
![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)
![methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate](/img/structure/B1237030.png)
![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)
